molecular formula C11H17NO5 B1465964 (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid CAS No. 144527-35-5

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

Cat. No. B1465964
CAS RN: 144527-35-5
M. Wt: 243.26 g/mol
InChI Key: NJXPSKGEDSTYJA-NSHDSACASA-N
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Description

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Chemistry

In agricultural chemistry, this compound’s derivatives are being investigated for their potential use as growth promoters or pesticides. The structural versatility allows for the creation of compounds that can interact with biological systems in plants.

Each application leverages the unique chemical structure of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid to fulfill specific roles in scientific research and industry. The compound’s versatility underscores its importance in various fields of study and application .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the pyrrolidine ring and the subsequent deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylpropan-2-ol", "2-methylpropan-2-yl chloroformate", "2-methyl-1,4-dioxypyrrolidine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting (2S)-2-methyl-4-oxopyrrolidine-2-carboxylic acid with 2-methylpropan-2-yl chloroformate in the presence of sodium hydroxide to form (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid.", "Step 2: Formation of the pyrrolidine ring by reacting (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid with 2-methyl-1,4-dioxypyrrolidine in the presence of hydrochloric acid to form (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid.", "Step 3: Deprotection of the carboxylic acid group by reacting (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid with sodium bicarbonate in methanol and ethyl acetate to form (2S)-2-methyl-4-oxopyrrolidine-2-carboxylic acid.", "Step 4: Purification of the product by recrystallization from diethyl ether and water." ] }

CAS RN

144527-35-5

Product Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m0/s1

InChI Key

NJXPSKGEDSTYJA-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O

SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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